molecular formula C19H21NO3S B6022707 (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone

Cat. No.: B6022707
M. Wt: 343.4 g/mol
InChI Key: TUIBPMIEYANJRP-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone is an organic compound that features a thiomorpholine ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 3-(4-methoxyphenyl)thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)thiomorpholine
  • 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone

Uniqueness

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone is unique due to its specific substitution pattern and the presence of both methoxyphenyl and thiomorpholine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-22-16-7-3-14(4-8-16)18-13-24-12-11-20(18)19(21)15-5-9-17(23-2)10-6-15/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIBPMIEYANJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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